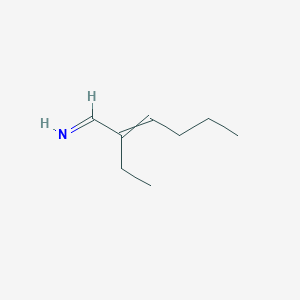![molecular formula C20H24N2O2 B14383876 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea CAS No. 90156-35-7](/img/structure/B14383876.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea is a complex organic compound that contains a cyclobutyl ring, a naphthalene moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea typically involves multiple steps. One common method includes the Beckmann rearrangement of N-[3-(1-hydroxyimino)ethyl-2,2-dimethylcyclobutyl]acetylanthranilic acid, followed by treatment with formamide to yield the desired product . The reaction conditions often require specific temperatures and catalysts to ensure the desired transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Acetylamino-2,2-dimethylcyclobutyl)acetylanthranilic acid: A precursor in the synthesis of the target compound.
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: A related compound with similar structural features.
Uniqueness
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea is unique due to its combination of a cyclobutyl ring and a naphthalene moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90156-35-7 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H24N2O2/c1-13(23)17-11-15(20(17,2)3)12-21-19(24)22-18-10-6-8-14-7-4-5-9-16(14)18/h4-10,15,17H,11-12H2,1-3H3,(H2,21,22,24) |
InChI Key |
IQUUMDDXCAXHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
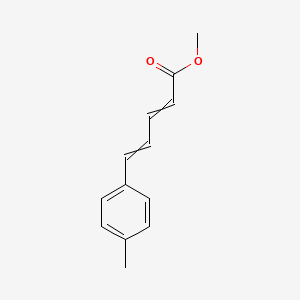
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)
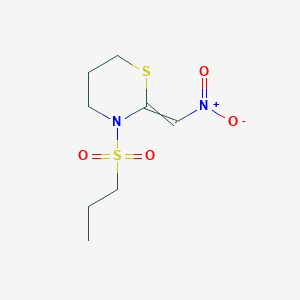
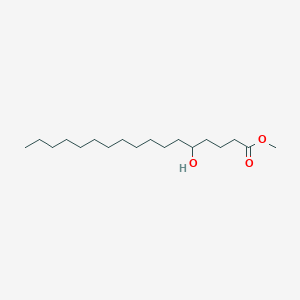
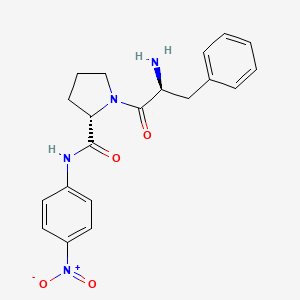
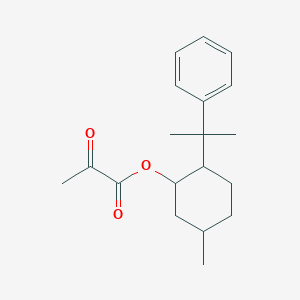
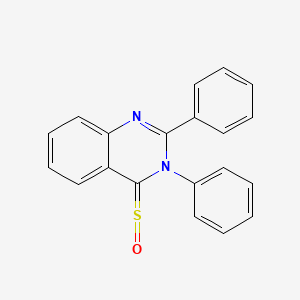
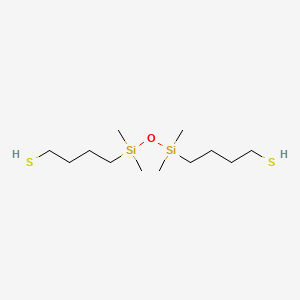
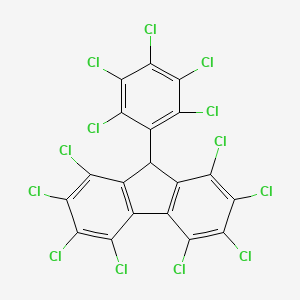
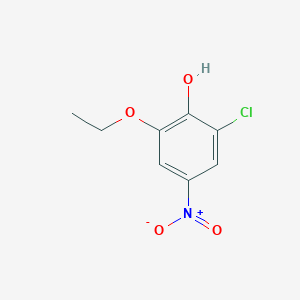
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
